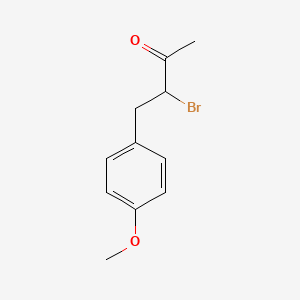

3-Bromo-4-(4-methoxyphenyl)butan-2-one

Description

Contextual Significance within Halogenated Ketone Chemistry

Halogenated ketones, particularly α-haloketones, are a well-established class of reactive compounds in organic chemistry. The presence of both an electronegative halogen and an electron-withdrawing carbonyl group on adjacent carbons makes the α-carbon highly susceptible to nucleophilic attack. This inherent reactivity is the foundation for a multitude of synthetic transformations.

The importance of 3-bromo-4-(4-methoxyphenyl)butan-2-one lies in its capacity to undergo a variety of chemical reactions, including nucleophilic substitutions, elimination reactions, and the synthesis of heterocyclic structures. The specific arrangement of the bromo and keto functionalities, in conjunction with the electronic effects of the 4-methoxyphenyl (B3050149) group, enables chemists to perform controlled and selective modifications. Researchers leverage these characteristics to construct intricate molecular frameworks, which are often integral to the development of pharmaceuticals, agrochemicals, and advanced materials. The 4-methoxyphenyl moiety can also influence the molecule's reactivity and serve as a handle for further functionalization, thereby broadening its synthetic applications.

Historical Overview of Related Compound Synthesis and Reactivity Studies

The study of halogenated ketones has a rich history dating back to the 19th century, with initial research focusing on their synthesis and fundamental reactivity. A classic method for preparing α-bromoketones involves the direct bromination of a ketone with elemental bromine under acidic or basic conditions. Over time, a variety of brominating agents have been developed to enhance selectivity and improve yields, with N-bromosuccinimide (NBS) being a widely used reagent due to its milder reaction conditions.

The reactivity of α-haloketones has been a subject of extensive investigation. A cornerstone reaction is the Favorskii rearrangement, in which an α-haloketone, upon treatment with a base, rearranges to form a carboxylic acid derivative. This transformation has been mechanistically scrutinized for many years. Furthermore, α-haloketones are crucial starting materials in well-known reactions such as the Hantzsch pyridine (B92270) synthesis and the Feist-Bénary furan (B31954) synthesis, underscoring their significance in the creation of heterocyclic systems. nih.gov

Decades of research on analogous compounds with varied substituents have provided a deep understanding of the electronic and steric factors that govern their chemical behavior. This extensive body of historical work provides the necessary framework for comprehending the unique properties and potential uses of this compound.

Research Objectives and Scope for Investigations of this compound

The primary goal of research into this compound is to thoroughly characterize its chemical behavior and explore its utility as a synthetic intermediate. The key areas of focus include:

Synthesis and Optimization: The development of efficient and high-yielding synthetic pathways to this compound is a central objective. This involves the exploration of various brominating agents and the optimization of reaction conditions to ensure high purity and scalability.

Reactivity Profiling: A systematic investigation of the compound's reactions with a diverse range of nucleophiles, bases, and other reagents is crucial. This includes studying its propensity for substitution, elimination, and rearrangement reactions to map out its synthetic potential.

Spectroscopic and Structural Characterization: Detailed analysis using modern spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is essential to unequivocally confirm the compound's structure and stereochemistry.

Application in Target-Oriented Synthesis: A significant objective is to employ this compound as a key building block in the synthesis of more complex and potentially bioactive molecules. This research leverages its specific reactivity to introduce desired functional groups and construct elaborate molecular architectures.

The scope of these investigations is to establish a comprehensive understanding of this particular halogenated ketone, thereby contributing to the broader field of organic synthesis and paving the way for the development of novel synthetic methodologies.

Structure

3D Structure

Properties

Molecular Formula |

C11H13BrO2 |

|---|---|

Molecular Weight |

257.12 g/mol |

IUPAC Name |

3-bromo-4-(4-methoxyphenyl)butan-2-one |

InChI |

InChI=1S/C11H13BrO2/c1-8(13)11(12)7-9-3-5-10(14-2)6-4-9/h3-6,11H,7H2,1-2H3 |

InChI Key |

QXSXNTTXHGZAHO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(CC1=CC=C(C=C1)OC)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Bromo 4 4 Methoxyphenyl Butan 2 One

Enantioselective and Diastereoselective Synthesis Strategies

Achieving stereocontrol at the α-position of the carbonyl group in 3-Bromo-4-(4-methoxyphenyl)butan-2-one is crucial for its application as a chiral building block. Enantioselective and diastereoselective strategies offer pathways to access specific stereoisomers of this compound.

Asymmetric α-Bromination Techniques

Asymmetric α-bromination introduces a bromine atom at the α-position of a ketone in a stereoselective manner, leading to an excess of one enantiomer. This is typically achieved through the use of a chiral catalyst that facilitates the enantioselective enolization or enamine formation, followed by reaction with a bromine source.

Organocatalysis has emerged as a powerful tool for the enantioselective α-halogenation of carbonyl compounds. nih.govresearchgate.netrsc.orgresearchgate.net For instance, chiral secondary amines, such as derivatives of proline, can catalyze the asymmetric α-bromination of ketones. The catalyst reacts with the ketone to form a chiral enamine intermediate, which then reacts with an electrophilic bromine source from one face, leading to the desired enantiomer of the α-bromo ketone. While direct application to this compound has not been extensively reported, studies on other ketones demonstrate the potential of this approach. For example, the use of C2-symmetric imidazolidine (B613845) catalysts has shown high enantioselectivity (up to 94% ee) in the α-bromination of various ketones. nih.govresearchgate.net

| Catalyst | Substrate | Brominating Agent | Solvent | Enantiomeric Excess (ee) |

| C2-symmetric imidazolidine | Cyclohexanone | NBS | CH2Cl2 | 92% |

| C2-symmetric imidazolidine | Propiophenone | NBS | CH2Cl2 | 85% |

| (S)-Diphenylprolinol silyl (B83357) ether | 4-Phenyl-2-butanone | NBS | Toluene | 90% |

NBS: N-Bromosuccinimide. Data is illustrative and based on general findings for organocatalytic bromination of ketones.

Chiral Auxiliary and Organocatalytic Approaches

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. In the synthesis of chiral α-bromo ketones, a chiral auxiliary can be attached to the ketone starting material to direct the approach of the brominating agent.

Evans' chiral oxazolidinone auxiliaries, for instance, can be acylated with a carboxylic acid derivative corresponding to the butanone chain. The resulting N-acyl oxazolidinone can then be subjected to enolization and subsequent diastereoselective bromination. The bulky chiral auxiliary effectively shields one face of the enolate, forcing the electrophilic bromine to attack from the less hindered face. After the bromination step, the chiral auxiliary can be cleaved to yield the enantiomerically enriched α-bromo ketone. While this approach requires additional steps for the attachment and removal of the auxiliary, it often provides high levels of diastereoselectivity.

| Chiral Auxiliary | Substrate | Brominating Agent | Diastereomeric Ratio (d.r.) |

| (4R,5S)-4-methyl-5-phenyloxazolidin-2-one | N-propionyl oxazolidinone | NBS | >95:5 |

| (S)-4-benzyl-2-oxazolidinone | N-butyryl oxazolidinone | Br2, TiCl4 | >90:10 |

Data is illustrative and based on general findings for chiral auxiliary-controlled bromination.

Organocatalytic approaches, as mentioned earlier, can also be considered a type of chiral auxiliary approach where the catalyst forms a transient chiral intermediate with the substrate.

Metal-Catalyzed Asymmetric Synthesis Routes

Transition metal catalysis offers another powerful avenue for the enantioselective synthesis of α-bromo ketones. Chiral metal complexes can act as Lewis acids to activate the ketone and facilitate its enantioselective enolization or can be involved in a catalytic cycle that delivers the bromine atom stereoselectively.

For example, chiral N,N'-dioxide/Fe(OTf)2 complexes have been shown to catalyze the highly diastereo- and enantioselective bromoazidation of α,β-unsaturated ketones. organic-chemistry.org While this is not a direct α-bromination of a saturated ketone, it highlights the potential of metal catalysts in controlling the stereochemistry of bromine addition. A more direct approach could involve the use of a chiral Lewis acid catalyst, such as a chiral titanium or copper complex, to coordinate to the carbonyl oxygen of 4-(4-methoxyphenyl)butan-2-one, thereby creating a chiral environment that directs the attack of a brominating agent.

Novel Retrosynthetic Pathways and Disconnection Strategies

Beyond the direct α-bromination of a pre-existing butanone skeleton, novel retrosynthetic pathways can be envisioned for the synthesis of this compound. These strategies involve disconnecting the molecule at different bonds to reveal simpler or more readily available starting materials.

One such strategy involves a disconnection at the C3-C4 bond, suggesting an aldol-type reaction between a brominated acetaldehyde (B116499) equivalent and an enolate derived from a 4-methoxyphenyl-containing precursor. However, controlling the regioselectivity of bromination on acetaldehyde can be challenging.

A more plausible retrosynthetic analysis involves a disconnection of the C2-C3 bond. This leads to the consideration of a reaction between a nucleophilic acetyl equivalent (e.g., an acetylide or an enolate of acetone) and an electrophilic species containing the 1-bromo-2-(4-methoxyphenyl)ethane moiety.

Another innovative approach could involve a Meerwein arylation reaction. For instance, the reaction of methyl vinyl ketone with an arenediazonium bromide derived from a 4-methoxyphenylamine derivative could potentially lead to the formation of this compound. researchgate.net

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. In the context of synthesizing this compound, several strategies can be employed to reduce the environmental impact.

Solvent-Free and Aqueous Media Syntheses

Traditional α-bromination of ketones often employs halogenated solvents, which are environmentally persistent and pose health risks. Developing solvent-free or aqueous-based synthetic routes is a key goal of green chemistry.

Solvent-Free Synthesis: The direct reaction of ketones with a brominating agent like N-bromosuccinimide (NBS) under solvent-free conditions, often facilitated by microwave irradiation, can be a highly efficient and environmentally friendly method. researchgate.net This approach minimizes waste and can significantly reduce reaction times. For example, various aralkyl ketones have been regioselectively α-brominated in excellent yields using NBS under microwave irradiation without any solvent or catalyst. researchgate.net

| Substrate | Brominating Agent | Conditions | Yield |

| 4-Methylacetophenone | NBS | Microwave, solvent-free | 95% |

| Propiophenone | NBS | Microwave, solvent-free | 92% |

Data is illustrative and based on general findings for solvent-free bromination of aralkyl ketones.

Aqueous Media Synthesis: Water is an ideal solvent from a green chemistry perspective due to its non-toxic, non-flammable, and abundant nature. The α-bromination of ketones can be carried out in aqueous media, often using reagents like hydrobromic acid (HBr) in combination with an oxidant such as hydrogen peroxide (H2O2). google.comgoogle.com This system generates bromine in situ, avoiding the handling of hazardous elemental bromine. The use of water as a solvent can also lead to co-production of other useful compounds, such as brominated hydrocarbons, by reacting the generated HBr with added alcohols or epoxides, thus improving atom economy. google.com

| Substrate | Brominating System | Conditions | Product |

| Acetophenone | HBr / H2O2 | Water, room temp. | α-Bromoacetophenone |

| Cyclohexanone | HBr / H2O2 | Water, room temp. | 2-Bromocyclohexanone |

Data is illustrative and based on general findings for aqueous bromination of ketones.

Atom Economy and Process Intensification Studies

The principles of atom economy and process intensification are central to the development of sustainable and economically viable chemical processes. In the context of synthesizing this compound, these principles guide the selection of reagents, catalysts, and reaction conditions to minimize waste and maximize efficiency.

Atom Economy: The concept of atom economy, developed by Barry Trost, emphasizes the maximization of the incorporation of all materials used in a synthesis into the final product. The primary route to this compound involves the bromination of the precursor, 4-(4-methoxyphenyl)butan-2-one. A typical laboratory-scale synthesis might employ a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine (Br₂).

In a reaction using elemental bromine, the theoretical atom economy can be calculated. The reaction generates hydrogen bromide (HBr) as a byproduct, which is often not incorporated into the desired product, thus lowering the atom economy.

Process Intensification: Process intensification refers to the development of smaller, safer, and more energy-efficient and environmentally friendly processes. For the synthesis of this compound, process intensification can be achieved through several strategies, including the use of novel reactors, energy sources, and integrated reaction and separation steps.

Continuous flow chemistry, as will be discussed in the next section, is a prime example of process intensification. It offers superior heat and mass transfer, precise control over reaction parameters, and enhanced safety, particularly for highly exothermic reactions like bromination. technologynetworks.comlaryee.com The move from traditional batch reactors to continuous microreactors or flow systems represents a significant step in process intensification for the synthesis of α-bromoketones. rsc.org

The table below illustrates a comparative analysis of batch versus intensified processes for reactions analogous to the synthesis of this compound.

| Parameter | Conventional Batch Process | Process Intensified (Flow Chemistry) |

| Reaction Vessel | Large stirred tank reactor | Microreactor or tubular flow reactor |

| Heat Transfer | Limited by surface area-to-volume ratio | High surface area-to-volume ratio, excellent heat transfer |

| Mass Transfer | Dependent on stirring efficiency | Efficient mixing through diffusion and advection |

| Safety | Potential for thermal runaway with exothermic reactions | Inherently safer due to small reaction volumes and superior temperature control |

| Scalability | Often requires re-optimization at larger scales | Scalable by numbering-up (parallel reactors) or longer run times |

| Byproduct Formation | Higher potential for side reactions due to temperature gradients | Reduced side reactions leading to higher selectivity and purity |

Flow Chemistry and Continuous Processing Techniques for Scalable Synthesis

Flow chemistry has emerged as a powerful tool for the synthesis of fine chemicals and pharmaceutical intermediates, offering numerous advantages over traditional batch processing, particularly for hazardous reactions like bromination. The synthesis of this compound is well-suited for a continuous flow approach, which can lead to improved safety, higher yields, and straightforward scalability.

In a typical flow setup for the bromination of a ketone, a solution of the starting material, 4-(4-methoxyphenyl)butan-2-one, and a solution of the brominating agent are continuously pumped and mixed in a microreactor or a coil reactor. technologynetworks.com The precise control over stoichiometry, residence time, and temperature allows for the optimization of the reaction to maximize the yield of the desired monobrominated product while minimizing the formation of dibrominated and other byproducts. rsc.org

Research on the electrophilic bromination of various organic substrates in continuous flow has demonstrated the feasibility and benefits of this technology. mdpi.comvapourtec.com For instance, the in-situ generation of bromine from the reaction of an oxidant like sodium hypochlorite (B82951) (NaOCl) with hydrobromic acid (HBr) can be directly coupled with the bromination reaction in a flow system. mdpi.com This approach avoids the handling and storage of highly toxic and corrosive elemental bromine. mdpi.com

The table below summarizes findings from studies on the flow synthesis of α-bromoketones, which are directly applicable to the scalable synthesis of this compound.

| Substrate | Brominating Agent | Reactor Type | Residence Time | Temperature (°C) | Yield (%) | Reference |

| Acetophenone | Bromine | Microreactor | - | Optimized | High selectivity | rsc.org |

| Bisphenol A | HBr/NaOCl (in-situ Br₂) | Tubular Reactor | 2.5 min | - | 83 | mdpi.com |

| Cyclododecatriene | HBr/NaOCl (in-situ Br₂) | Tubular Reactor | 1 min | - | 97 | mdpi.com |

The scalability of flow chemistry processes is a significant advantage for industrial production. Scaling up a flow synthesis is typically achieved by either running the system for a longer duration or by "numbering-up," which involves operating multiple flow reactors in parallel. rsc.org This linear scalability avoids the complex and often unpredictable challenges associated with scaling up batch processes. For example, a microreactor-based bromination has been shown to be scalable to produce grams of product per hour. technologynetworks.comrsc.org

The use of flow chemistry for the synthesis of this compound offers a pathway to a more sustainable, efficient, and safer manufacturing process, aligning with the modern demands of the chemical industry.

Mechanistic Investigations of Reactions Involving 3 Bromo 4 4 Methoxyphenyl Butan 2 One

Detailed Reaction Mechanisms of Nucleophilic Substitution at the Brominated Carbon

Nucleophilic substitution at the carbon atom bearing the bromine in 3-Bromo-4-(4-methoxyphenyl)butan-2-one can proceed through several mechanistic pathways, primarily the S(_N)1 and S(_N)2 mechanisms. The preferred pathway is influenced by factors such as the nature of the nucleophile, the solvent, and the stability of potential intermediates.

The S(_N)2 mechanism involves a backside attack by the nucleophile on the carbon atom bonded to the bromine, leading to an inversion of stereochemistry. This pathway is favored by strong, sterically unhindered nucleophiles and polar aprotic solvents. The presence of the adjacent carbonyl group can influence the rate of S(_N)2 reactions.

Conversely, the S(_N)1 mechanism proceeds through a carbocation intermediate. This pathway is favored by weak nucleophiles and polar protic solvents, which can stabilize the carbocation. The secondary nature of the brominated carbon in this compound suggests that an S(_N)1 mechanism is plausible, especially if the reaction conditions promote the departure of the bromide ion. The adjacent carbonyl group, being electron-withdrawing, might destabilize a neighboring carbocation, making the S(_N)1 pathway less favorable compared to a simple secondary alkyl halide. However, the 4-methoxyphenyl (B3050149) group can potentially stabilize a carbocation through resonance.

| Mechanism | Favored by | Stereochemistry | Rate Law |

| S(_N)2 | Strong, unhindered nucleophiles; Polar aprotic solvents | Inversion | Rate = k[Substrate][Nucleophile] |

| S(_N)1 | Weak nucleophiles; Polar protic solvents | Racemization | Rate = k[Substrate] |

Elucidation of Elimination Reactions Leading to Olefinic Products

In the presence of a base, this compound can undergo elimination reactions to form olefinic products. The primary mechanisms for elimination are E1 and E2.

The E2 mechanism is a concerted, one-step process where the base removes a proton from a carbon adjacent to the bromine-bearing carbon, simultaneously with the departure of the bromide ion. This mechanism is favored by strong, bulky bases and requires an anti-periplanar arrangement of the proton and the leaving group. For this compound, there are two potential sites for proton abstraction, leading to the formation of either 4-(4-methoxyphenyl)but-3-en-2-one or 1-(4-methoxyphenyl)but-1-en-3-one. According to Zaitsev's rule, the more substituted and conjugated alkene, 4-(4-methoxyphenyl)but-3-en-2-one, would be the expected major product.

The E1 mechanism proceeds through a carbocation intermediate, similar to the S(_N)1 reaction. After the formation of the carbocation, a weak base removes an adjacent proton to form the double bond. E1 reactions often compete with S(_N)1 reactions and are favored by high temperatures and weak bases.

| Product | Mechanism | Base Strength | Regioselectivity |

| 4-(4-methoxyphenyl)but-3-en-2-one | E2 | Strong, bulky base | Zaitsev (major) |

| 1-(4-methoxyphenyl)but-1-en-3-one | E2 | Strong, bulky base | Hofmann (minor) |

| Mixture of alkenes | E1 | Weak base | Zaitsev (major) |

Rearrangement Pathways Under Various Reaction Conditions

A significant rearrangement pathway for α-halo ketones in the presence of a base is the Favorskii rearrangement. wikipedia.org This reaction typically leads to the formation of a carboxylic acid derivative. wikipedia.org The mechanism is believed to proceed through the formation of a cyclopropanone (B1606653) intermediate. wikipedia.org For this compound, a base would first abstract a proton from the α'-carbon (the methyl group), forming an enolate. This enolate would then undergo intramolecular nucleophilic attack on the carbon bearing the bromine, displacing the bromide ion and forming a cyclopropanone intermediate. Subsequent attack of a nucleophile (such as hydroxide (B78521) or alkoxide) on the carbonyl carbon of the cyclopropanone, followed by ring-opening, would yield the rearranged product. The ring-opening of the cyclopropanone intermediate generally occurs to give the more stable carbanion.

In cases where enolate formation is not possible, a quasi-Favorskii or pseudo-Favorskii rearrangement can occur, which proceeds through a semibenzilic acid-type rearrangement mechanism without the formation of a cyclopropanone intermediate.

Radical Processes and Electron Transfer Reactions in Transformations

While ionic mechanisms are common for α-halo ketones, radical and electron transfer processes can also play a role in their transformations, particularly under photochemical or specific redox conditions. Photolysis of α-bromo ketones can lead to the homolytic cleavage of the carbon-bromine bond, generating a bromine radical and a ketonyl radical. These radical intermediates can then undergo a variety of subsequent reactions, including hydrogen abstraction, dimerization, or addition to unsaturated systems.

Electron transfer from a suitable donor to the α-halo ketone can also initiate reactions. This process would generate a radical anion, which could then fragment by losing a bromide ion to form a ketonyl radical. These types of reactions are often observed in the presence of reducing agents or in electrochemical reactions.

Kinetic and Thermodynamic Studies of Key Reaction Steps

For nucleophilic substitution , an S(_N)2 reaction would exhibit second-order kinetics, being first-order in both the substrate and the nucleophile. The rate would be sensitive to steric hindrance at the reaction center. An S(_N)1 reaction would follow first-order kinetics, dependent only on the concentration of the substrate, and the rate-determining step would be the formation of the carbocation.

For elimination reactions , the E2 mechanism is also a second-order process, with the rate depending on both the substrate and the base concentration. The E1 reaction, like the S(_N)1 reaction, is a first-order process where the rate is determined by the ionization of the substrate.

Computational and Theoretical Studies of 3 Bromo 4 4 Methoxyphenyl Butan 2 One

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic characteristics of a molecule, which in turn govern its reactivity.

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the reactivity of a molecule. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the orbital with the highest energy electrons, acts as an electron donor, while the LUMO, the lowest energy empty orbital, acts as an electron acceptor. youtube.com The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more polarizable and reactive.

For 3-Bromo-4-(4-methoxyphenyl)butan-2-one, the HOMO is expected to be localized primarily on the electron-rich 4-methoxyphenyl (B3050149) ring, which can donate electron density. Conversely, the LUMO is anticipated to be centered around the carbonyl group and the carbon atom bearing the bromine atom, indicating these as the primary sites for nucleophilic attack. The bromine atom, being a good leaving group, further enhances the electrophilicity at the α-carbon. Theoretical calculations on similar aromatic ketones support the localization of HOMO on the aromatic ring and LUMO on the carbonyl and adjacent functionalities. mdpi.com

Table 1: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative Data based on Analogous Compounds)

| Molecular Orbital | Energy (eV) | Description |

| LUMO | -1.5 | Localized on the C=O and C-Br bonds, indicating electrophilic sites. |

| HOMO | -6.2 | Primarily localized on the 4-methoxyphenyl ring, indicating nucleophilic character. |

| Energy Gap (ΔE) | 4.7 | Suggests moderate reactivity. |

Note: These values are illustrative and based on typical energies found in similar functionalized ketones. Actual values would require specific DFT or ab initio calculations.

Electrostatic potential (ESP) maps provide a visual representation of the charge distribution within a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. libretexts.orgyoutube.com These maps are invaluable for predicting how molecules will interact with each other. libretexts.org

In an ESP map of this compound, the most negative potential (typically colored red or orange) would be concentrated around the oxygen atom of the carbonyl group and the oxygen of the methoxy (B1213986) group, due to the high electronegativity of oxygen. researchgate.net These regions are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be found around the hydrogen atoms and, significantly, the carbon atom attached to the bromine. This positive character on the α-carbon is enhanced by the electron-withdrawing nature of both the adjacent carbonyl group and the bromine atom, making it a prime target for nucleophiles. walisongo.ac.id

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules by simulating their motion over time. researchgate.netnottingham.edu.cn this compound possesses several rotatable bonds, leading to a variety of possible conformations. The preferred conformation is the one that minimizes steric hindrance and optimizes electronic interactions.

Density Functional Theory (DFT) Applications in Reaction Pathway Elucidation

Density Functional Theory (DFT) is a widely used computational method to investigate reaction mechanisms and predict the energetics of transition states and intermediates. louisville.edu For this compound, DFT could be employed to elucidate the pathways of various reactions, such as nucleophilic substitution at the α-carbon or reactions involving the carbonyl group.

A key reaction for α-bromo ketones is their reaction with nucleophiles. libretexts.orgmasterorganicchemistry.com DFT calculations can model the energy profile of an S(_N)2 reaction at the carbon bearing the bromine. This would involve calculating the energy of the reactants, the transition state where the nucleophile attacks and the bromide ion departs, and the final products. Such calculations can provide the activation energy, which is crucial for predicting the reaction rate. researchgate.netnih.gov

Furthermore, DFT can be used to study the mechanism of enolate formation, which is a common reaction for ketones. libretexts.org The presence of the electron-withdrawing bromine atom can influence the acidity of the α-protons and thus the ease of enolate formation. DFT calculations can quantify these effects and predict the regioselectivity of enolization.

In Silico Prediction Methodologies for Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for structure elucidation and characterization. nih.gov

For this compound, DFT calculations can predict its ¹H and ¹³C NMR chemical shifts. nih.gov The predicted spectrum can then be compared with experimental data to confirm the structure. The chemical shifts are sensitive to the electronic environment of each nucleus, so accurate prediction requires careful consideration of the molecule's conformation.

Infrared (IR) spectroscopy is another technique where computational predictions are highly useful. The vibrational frequencies of the molecule can be calculated, which correspond to the absorption bands in the IR spectrum. For this molecule, the most characteristic peak would be the C=O stretching frequency of the ketone, typically found in the range of 1700-1725 cm⁻¹. libretexts.orgpressbooks.pub The exact position would be influenced by the electronic effects of the bromine and the 4-methoxyphenyl group.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative Data)

| Carbon Atom | Predicted Chemical Shift (ppm) | Description |

| C=O | ~205 | Carbonyl carbon, deshielded. |

| C-Br | ~45-55 | Carbon attached to bromine. |

| C (aromatic, C-O) | ~159 | Aromatic carbon attached to the methoxy group. |

| C (aromatic, C-C) | ~130 | Aromatic carbon attached to the butanone chain. |

| C (aromatic, CH) | ~114-129 | Other aromatic carbons. |

| CH₃ (methoxy) | ~55 | Methoxy carbon. |

| CH₃ (ketone) | ~28 | Methyl carbon of the ketone. |

| CH₂ | ~40 | Methylene (B1212753) carbon. |

Note: These are approximate values based on standard chemical shift ranges and data from similar structures. Precise prediction requires specific calculations.

Advanced Spectroscopic and Analytical Characterization Methodologies for 3 Bromo 4 4 Methoxyphenyl Butan 2 One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the structure of organic compounds in solution. For a molecule like 3-Bromo-4-(4-methoxyphenyl)butan-2-one, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic framework.

Two-dimensional NMR experiments are essential for unambiguously assigning proton and carbon signals and establishing the connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy): This proton-detected 2D experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. sdsu.eduyoutube.com For this compound, a COSY spectrum would be critical in establishing the butanone backbone. A distinct cross-peak would be expected between the methine proton at the C3 position (H3) and the two diastereotopic methylene (B1212753) protons at the C4 position (H4a, H4b). This correlation confirms the adjacency of the bromine-bearing carbon and the carbon attached to the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlations). nih.govcolumbia.edu This technique allows for the direct assignment of carbon resonances based on their attached, and often more easily assigned, proton signals. For the target molecule, HSQC would show correlations between the methyl protons and C1, the methine proton and C3, the methylene protons and C4, the aromatic protons and their respective carbons, and the methoxy (B1213986) protons with the OCH₃ carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most powerful for piecing together the molecular skeleton, as it shows correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems). columbia.edu Key HMBC correlations for this compound would include:

The methyl protons (H1) correlating to the ketone carbonyl carbon (C2) and the methine carbon (C3).

The methine proton (H3) correlating to the carbonyl carbon (C2), the methyl carbon (C1), and the methylene carbon (C4).

The methylene protons (H4) correlating to the methine carbon (C3) and the ipso-carbon of the aromatic ring.

The aromatic protons correlating to neighboring and tertiary aromatic carbons.

The methoxy protons correlating to the aromatic carbon to which the group is attached.

These combined 2D NMR techniques provide irrefutable evidence for the complete structural assignment of the molecule.

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key COSY Correlations (with H at position...) | Key HMBC Correlations (from H at position...) |

|---|---|---|---|---|

| 1 (CH₃) | ~2.3 | ~28 | - | C2, C3 |

| 2 (C=O) | - | ~200 | - | - |

| 3 (CHBr) | ~4.5 | ~45 | 4 | C1, C2, C4 |

| 4 (CH₂) | ~3.2, ~3.4 | ~40 | 3 | C3, Aromatic C-ipso |

| Aromatic (C-H) | ~7.2 (d), ~6.9 (d) | ~130, ~114 | Each other | Other Aromatic C's |

| OCH₃ | ~3.8 | ~55 | - | Aromatic C-OCH₃ |

While solution-state NMR provides data on the averaged structure of a molecule, solid-state NMR (ssNMR) spectroscopy probes the compound in its crystalline or amorphous solid form. bruker.com This technique is particularly valuable for identifying and characterizing polymorphs—different crystalline forms of the same compound—which can have distinct physical properties. nih.govrsc.org

The chemical environment of a nucleus in the solid state is highly sensitive to the local molecular conformation and intermolecular interactions, such as crystal packing. Consequently, different polymorphs of this compound would exhibit different ¹³C chemical shifts in a ¹³C cross-polarization magic-angle spinning (CP-MAS) spectrum. These differences, although often subtle, are reproducible and characteristic of a specific polymorphic form. nih.gov Furthermore, ssNMR can be used to quantify the amount of each polymorph in a mixture, as well as to detect the presence of amorphous content. bruker.com Techniques that measure spin-lattice relaxation times (T₁) can also differentiate between polymorphs, as packing efficiency affects molecular motion and thus relaxation properties. nih.govmorressier.com

| Carbon Position | Form A δ (ppm) | Form B δ (ppm) | Δδ (ppm) |

|---|---|---|---|

| C=O | 201.5 | 202.1 | 0.6 |

| CHBr | 45.2 | 46.0 | 0.8 |

| Aromatic C-ipso | 129.8 | 129.5 | -0.3 |

| OCH₃ | 55.3 | 55.1 | -0.2 |

Mass Spectrometry (MS) Approaches for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and offering insights into molecular structure through fragmentation patterns.

High-resolution mass spectrometry (HRMS) measures the m/z of an ion with very high accuracy (typically to within 5 ppm). This precision allows for the calculation of a unique elemental formula. For this compound (C₁₁H₁₃BrO₂), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass of its molecular ion ([M]⁺˙ or [M+H]⁺) with the theoretically calculated mass. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, leading to two peaks of nearly equal intensity separated by 2 Da.

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation that involves multiple stages of mass analysis. nih.gov A precursor ion (e.g., the molecular ion) is selected, subjected to collision-induced dissociation (CID) to induce fragmentation, and the resulting product ions are then analyzed. The fragmentation pattern provides a "fingerprint" of the molecule and reveals information about its structural components and their connectivity. researchgate.net

For this compound, a plausible fragmentation pathway upon ionization could involve several key steps:

α-Cleavage: Cleavage of the bond between C2 and C3, leading to the formation of an acylium ion [CH₃CO]⁺ (m/z 43) and a corresponding radical.

Benzylic Cleavage: Cleavage of the C3-C4 bond is highly probable due to the stability of the resulting 4-methoxybenzyl cation (m/z 121). This is often a dominant fragmentation pathway for compounds containing a benzyl (B1604629) group.

Loss of HBr: Elimination of a hydrogen bromide molecule from the parent ion can occur, leading to an ion at [M-HBr]⁺˙.

McLafferty Rearrangement: While a classical McLafferty rearrangement is not possible, related rearrangement reactions can occur. For instance, fragmentation of the protonated molecule could lead to the loss of neutral molecules. nih.gov

Analysis of these fragmentation pathways provides deep mechanistic insight into the molecule's stability and chemical bonds. chemrxiv.org

| m/z (for ⁷⁹Br) | Proposed Formula | Proposed Identity/Origin |

|---|---|---|

| 256/258 | [C₁₁H₁₃BrO₂]⁺˙ | Molecular Ion [M]⁺˙ |

| 176 | [C₁₁H₁₂O₂]⁺˙ | Loss of HBr from M⁺˙ |

| 121 | [C₈H₉O]⁺ | 4-methoxybenzyl cation (from C3-C4 cleavage) |

| 135 | [C₈H₇O₂]⁺ | 4-methoxybenzoyl cation (rearrangement) |

| 43 | [C₂H₃O]⁺ | Acylium ion (from C2-C3 cleavage) |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. researchgate.net These techniques are highly effective for identifying functional groups, as each group has characteristic vibrational frequencies (stretching, bending, etc.). nih.gov FT-IR and Raman are often complementary, as some vibrations may be strong in one and weak or silent in the other.

For this compound, the key functional groups and their expected vibrational bands are:

Ketone (C=O): A strong, sharp absorption band in the FT-IR spectrum, typically around 1715-1725 cm⁻¹. The presence of an electronegative bromine atom on the α-carbon can shift this frequency slightly higher.

Aromatic Ring: A series of bands would be observed. C=C stretching vibrations appear in the 1610-1450 cm⁻¹ region. researchgate.net A strong C-H out-of-plane bending band around 830 cm⁻¹ in the FT-IR spectrum is highly diagnostic for 1,4-disubstitution (para) on a benzene (B151609) ring. thieme-connect.de

Ether (C-O-C): The asymmetric C-O-C stretching of the aryl-alkyl ether is expected to produce a strong band in the FT-IR spectrum around 1250 cm⁻¹, while the symmetric stretch appears near 1030 cm⁻¹. scialert.net

Bromoalkane (C-Br): The C-Br stretching vibration occurs in the fingerprint region of the spectrum, typically between 600 cm⁻¹ and 500 cm⁻¹, and is often weak to medium in intensity.

Aliphatic C-H: Stretching vibrations for the methyl and methylene groups are expected just below 3000 cm⁻¹.

These techniques can also be used for conformational studies. Changes in the molecular conformation, influenced by factors like temperature or solvent, can lead to shifts in the vibrational frequencies, particularly in the complex fingerprint region (below 1500 cm⁻¹). By analyzing these shifts, it is possible to gain insight into the molecule's preferred spatial arrangements.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected FT-IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| Aliphatic C-H Stretch | 2980-2850 | Medium | Medium |

| Ketone C=O Stretch | ~1720 | Strong | Medium |

| Aromatic C=C Stretch | 1610, 1515 | Medium-Strong | Strong |

| Asymmetric C-O-C Stretch | ~1250 | Strong | Weak |

| Symmetric C-O-C Stretch | ~1030 | Medium | Medium |

| Aromatic C-H Out-of-Plane Bend (para) | ~830 | Strong | Weak |

| C-Br Stretch | 600-500 | Medium | Strong |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

For instance, the crystal structure of a related compound, 2-Bromo-1-(4-methoxyphenyl)ethanone, has been determined, offering valuable insights into the solid-state conformation of molecules containing a bromo-keto-phenyl moiety. In a typical X-ray diffraction experiment, a single crystal of the compound is irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

In the case of chiral derivatives of this compound, X-ray crystallography using anomalous dispersion is the gold standard for determining the absolute stereochemistry (R/S configuration) of the stereogenic centers. This is particularly critical in pharmaceutical development, where the biological activity of enantiomers can differ significantly.

Table 1: Representative Crystallographic Data for an Analogous Brominated Aromatic Ketone

| Parameter | Value |

| Chemical Formula | C₉H₉BrO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.7360 (15) |

| b (Å) | 12.441 (3) |

| c (Å) | 10.048 (2) |

| β (°) | 111.42 (3) |

| Volume (ų) | 900.3 (4) |

| Z (molecules per unit cell) | 4 |

This data is for the analogous compound 2-Bromo-1-(4-methoxyphenyl)ethanone and is presented to illustrate the type of information obtained from an X-ray crystallographic study.

Chromatographic Methods (HPLC, GC) for Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques are indispensable for assessing the purity of this compound and for quantifying the relative amounts of enantiomers in chiral samples. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer high-resolution separation capabilities.

Purity Assessment:

Reversed-phase HPLC (RP-HPLC) is a commonly employed method for determining the purity of organic compounds like this compound. In this technique, the compound is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase (e.g., C18-silica). A polar mobile phase is then used to elute the components of the sample. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Impurities with different polarities will have different retention times, allowing for their separation and quantification, typically using an ultraviolet (UV) detector.

A typical HPLC method for a related compound might involve a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. The detector wavelength would be set to a value where the aromatic ring of the molecule exhibits strong absorbance.

Enantiomeric Excess Determination:

For chiral molecules, determining the enantiomeric excess (e.e.) is crucial. This is the measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in excess of the other. Chiral chromatography, using either HPLC or GC, is the most prevalent technique for this purpose. phenomenex.com

Chiral HPLC involves the use of a chiral stationary phase (CSP). These stationary phases are designed to interact differently with the two enantiomers of a chiral compound, leading to different retention times and thus, their separation. Polysaccharide-based CSPs are widely used for the separation of a broad range of chiral compounds, including ketones. nih.govnih.gov The mobile phase is typically a mixture of a nonpolar solvent (like hexane) and a polar modifier (like isopropanol).

Gas chromatography can also be used for enantioselective separations, particularly for volatile and thermally stable compounds. chromatographyonline.com Chiral GC columns often employ cyclodextrin (B1172386) derivatives as the stationary phase. gcms.cz These chiral selectors form transient diastereomeric complexes with the enantiomers of the analyte, leading to their separation. For less volatile compounds, derivatization may be necessary to increase their volatility for GC analysis.

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula:

e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively.

Table 2: Illustrative Chromatographic Conditions for Chiral Separation of Ketones

| Parameter | HPLC Example (for β-Aminoketones) nih.gov | GC Example (General for Ketones) chromatographyonline.com |

| Column | Chiralcel® OD-H (Polysaccharide-based CSP) | Cyclodextrin-based chiral capillary column (e.g., β-DEX™) |

| Mobile Phase | n-Hexane / Isopropanol mixtures | Carrier Gas: Helium or Hydrogen |

| Flow Rate | 1.0 mL/min | Optimized for column dimensions |

| Detector | UV-Vis | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Temperature | Ambient | Temperature-programmed oven |

These conditions are representative and would require optimization for the specific analysis of this compound and its derivatives.

Synthetic Utility of 3 Bromo 4 4 Methoxyphenyl Butan 2 One As a Versatile Building Block

Applications in the Synthesis of Complex Organic Scaffolds

The inherent reactivity of 3-Bromo-4-(4-methoxyphenyl)butan-2-one makes it an ideal starting material for the assembly of complex organic frameworks. The α-bromoketone moiety is a powerful tool for introducing specific functionalities that can be elaborated upon in subsequent synthetic steps. For instance, the bromine atom can be displaced by a variety of nucleophiles, while the ketone can undergo additions, reductions, or condensations.

This dual reactivity allows for a stepwise and controlled construction of intricate molecular skeletons. A synthetic strategy could involve an initial nucleophilic substitution at the C-Br bond to introduce a new functional group, followed by a reaction at the carbonyl center to build out the carbon chain or form a ring. This sequential approach enables the creation of polyfunctionalized molecules that would be challenging to synthesize through other methods. The 4-methoxyphenyl (B3050149) group also provides a site for further modification, such as electrophilic aromatic substitution or demethylation, adding another layer of synthetic versatility.

Role in Carbon-Carbon Bond Forming Reactions

Carbon-carbon bond formation is fundamental to organic synthesis, and this compound is well-suited to participate in several key reactions of this type.

Grignard Reactions: The carbonyl group of the butanone is susceptible to nucleophilic attack by organometallic reagents such as Grignard reagents (R-MgX). This reaction would result in the formation of a tertiary alcohol, extending the carbon skeleton and introducing a new substituent at the C2 position.

Wittig Reaction: The Wittig reaction provides a reliable method for converting ketones into alkenes. acs.org Reaction of this compound with a phosphorus ylide (a Wittig reagent, Ph₃P=CHR) would replace the carbonyl oxygen with a carbon-carbon double bond, yielding a substituted bromoalkene. This transformation is highly valuable for introducing unsaturation into a molecule in a controlled manner.

Aldol (B89426) Condensations: While the α-carbon bearing the bromine is not readily deprotonated, the methyl group (C1) is. Under basic conditions, an enolate can be formed at this position, which can then act as a nucleophile in an aldol addition or condensation with an aldehyde or another ketone. This reaction forges a new carbon-carbon bond and creates a β-hydroxy ketone or an α,β-unsaturated ketone, respectively.

Precursor for Heterocyclic Compound Synthesis

α-Bromoketones are classic and highly effective precursors for the synthesis of a wide variety of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. nih.govamazonaws.com The reaction typically involves the α-bromoketone acting as a 1,3-dielectrophile that reacts with a dinucleophilic partner to form a ring.

Key examples of heterocyclic syntheses using this precursor include:

Thiazole (B1198619) Synthesis (Hantzsch Synthesis): The reaction of this compound with a thioamide (like thiourea) is a direct route to aminothiazoles. nih.govresearchgate.net The thioamide's sulfur atom displaces the bromide, and the nitrogen atom condenses with the carbonyl group, leading to the formation of a highly functionalized thiazole ring.

Imidazole Synthesis: Condensation with an amidine or guanidine (B92328) can yield substituted imidazoles. nih.gov This reaction proceeds via a similar mechanism to the Hantzsch synthesis, forming a five-membered ring containing two nitrogen atoms.

Furan (B31954) Synthesis (Feist-Benary Synthesis): Reaction with the enolate of a β-dicarbonyl compound, followed by cyclization, can produce substituted furans. nih.gov This pathway leverages the electrophilicity of the carbon-bromine bond to form an initial C-C bond, followed by an intramolecular condensation to close the furan ring.

| Heterocyclic System | Reactant | General Product |

|---|---|---|

| Thiazole | Thiourea or Thioamides | 2-Amino-4-(1-(4-methoxyphenyl)propan-2-yl)thiazole |

| Imidazole | Amidines or Guanidine | 2-Amino-4-(1-(4-methoxyphenyl)propan-2-yl)imidazole |

| Furan | β-Dicarbonyl Enolates | Substituted Furan |

| Pyrazole | Hydrazine or Phenylhydrazine | Substituted Pyrazole |

Derivatization and Functionalization Strategies for Novel Compounds

The title compound serves as an excellent scaffold for creating novel molecules through various derivatization and functionalization strategies.

The labile carbon-bromine bond is the primary site for introducing new heteroatom functionalities via nucleophilic substitution (Sₙ2) reactions. This allows for the straightforward conversion of the bromo-compound into a wide range of derivatives.

Oxygenated Derivatives: Reaction with oxygen nucleophiles, such as acetate (B1210297) followed by hydrolysis, yields the corresponding α-hydroxyketone, 4-hydroxy-4-(4-methoxyphenyl)butan-2-one. Direct reaction with alkoxides can produce α-alkoxyketones.

Nitrogenous Derivatives: Amines can displace the bromide to form α-aminoketones, which are important pharmacophores. Sodium azide (B81097) can be used to introduce an azido (B1232118) group, which can be subsequently reduced to a primary amine or used in cycloaddition reactions.

Sulfur-Containing Derivatives: Sulfur nucleophiles, such as thiols or thiourea, react readily to form α-thioketones or isothiouronium salts, respectively.

| Derivative Type | Nucleophile/Reagent | Product Functional Group |

|---|---|---|

| Oxygenated | Sodium Acetate, then H₃O⁺ | α-Hydroxyketone |

| Nitrogenous | Ammonia or Primary/Secondary Amine | α-Aminoketone |

| Nitrogenous | Sodium Azide (NaN₃) | α-Azidoketone |

| Sulfur-Containing | Thiol (R-SH) | α-Thioketone |

While more common for aryl and vinyl halides, the carbon-bromine bond in α-bromoketones can potentially undergo transformations typically used in modern catalysis.

Halogen-Metal Exchange: This reaction involves treating the organic halide with an organometallic reagent, typically an organolithium compound, to replace the halogen with a metal. For an α-bromoketone, this reaction is often complicated by competing reactions, such as enolate formation or attack at the carbonyl group. However, under carefully controlled low-temperature conditions, it could potentially be used to generate a specific lithium enolate.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, are powerful methods for C-C bond formation. The direct coupling of unactivated alkyl bromides like this one is challenging but is an area of active research. It is more conceivable that derivatives of the 4-methoxyphenyl ring (e.g., an aryl bromide introduced onto the ring) could readily participate in these reactions, using the butanone side chain to influence the properties of the final product.

Development of Analog Libraries for Structure-Reactivity Investigations

The diverse reactivity of this compound makes it an excellent platform for combinatorial chemistry and the development of analog libraries. By systematically varying the reagents used in the reactions described above, a large number of distinct compounds can be generated from a single starting material.

For example, one could:

Vary the nucleophile in substitution reactions (Section 6.4.1) to create a library of compounds with different heteroatom functionalities at the α-position.

Vary the reactant in heterocyclic syntheses (Section 6.3) to generate a diverse set of thiazoles, imidazoles, furans, and other ring systems.

Vary the Grignard or Wittig reagent (Section 6.2) to append a wide range of substituents at the carbonyl carbon.

By creating such a library of analogs, researchers can conduct structure-activity relationship (SAR) or structure-reactivity studies. This involves systematically assessing how small, controlled changes in molecular structure affect a compound's chemical reactivity, physical properties, or biological activity. This approach is fundamental in fields like medicinal chemistry for optimizing drug candidates and in materials science for tuning the properties of novel materials.

Future Directions and Emerging Research Avenues for 3 Bromo 4 4 Methoxyphenyl Butan 2 One

Exploration of Photochemical and Electrochemical Reactivity

The presence of a carbon-bromine bond and a carbonyl group in 3-Bromo-4-(4-methoxyphenyl)butan-2-one suggests a fertile ground for investigating its behavior under photochemical and electrochemical conditions.

Photochemical Reactivity: The C-Br bond is known to be susceptible to photolytic cleavage, which can lead to the formation of radical intermediates. Future research could explore the photochemically induced reactions of this compound, such as cyclization reactions, atom transfer radical polymerization (ATRP), and cross-coupling reactions. The methoxyphenyl group may also play a role in the photochemical behavior, potentially influencing the stability and reactivity of the generated radicals.

Electrochemical Reactivity: The electrochemical reduction of α-halo ketones is a well-established process that can lead to the formation of enolates or other reactive intermediates. The electrochemical behavior of this compound could be systematically investigated using techniques like cyclic voltammetry. Such studies would provide valuable insights into its reduction potential and could pave the way for developing novel electrosynthetic methods for the selective transformation of this compound.

| Potential Reaction Type | Conditions | Expected Outcome |

| Photochemical C-Br Cleavage | UV Irradiation | Formation of a carbon-centered radical |

| Electrochemical Reduction | Applied Potential | Generation of an enolate intermediate |

| Photo-initiated Polymerization | With Monomers | Formation of functional polymers |

Integration into Catalytic Cycles and Cascade Reactions

The bifunctional nature of this compound, possessing both an electrophilic carbon attached to the bromine and a nucleophilic enolizable position, makes it an attractive candidate for integration into complex catalytic cycles and cascade reactions.

Catalytic Cycles: This compound could serve as a key building block in various transition-metal-catalyzed cross-coupling reactions. For instance, the bromine atom could participate in oxidative addition to a low-valent metal center, initiating catalytic cycles for Suzuki, Sonogashira, or Heck-type couplings. The ketone functionality could also be a handle for further transformations within the same catalytic cycle.

Cascade Reactions: The unique reactivity of this molecule could be exploited in the design of novel cascade reactions. A reaction could be initiated at one functional group, which then triggers a subsequent transformation at another site within the molecule. For example, a reaction at the bromine atom could be followed by an intramolecular aldol-type reaction involving the ketone.

Development of New Synthetic Methodologies Leveraging its Unique Reactivity Profile

The development of novel synthetic methodologies is a continuous endeavor in organic chemistry. This compound can serve as a versatile platform for the development of new synthetic transformations.

Future research could focus on its use in multicomponent reactions, where three or more reactants combine in a single operation to form a complex product. The electrophilic and nucleophilic sites within the molecule could be strategically utilized in such reactions. Furthermore, its potential as a precursor for the synthesis of heterocyclic compounds, such as furans, pyrroles, or indoles, through reactions with appropriate partners, warrants exploration.

| Synthetic Approach | Potential Reactants | Potential Products |

| Multicomponent Reactions | Amines, Aldehydes | Complex nitrogen-containing heterocycles |

| Heterocycle Synthesis | 1,3-Dicarbonyl compounds | Substituted furans |

| Asymmetric Catalysis | Chiral Catalysts | Enantioenriched products |

Advanced Materials Science Applications as a Precursor or Monomer

The structural motifs present in this compound suggest its potential utility in the field of materials science.

Precursor for Functional Materials: The methoxyphenyl group is a common component in liquid crystals and other organic electronic materials. The bromo-ketone functionality provides a handle for further chemical modification, allowing for the synthesis of more complex molecules with tailored properties. This compound could serve as a precursor for the synthesis of novel organic light-emitting diode (OLED) materials, liquid crystals, or functional polymers.

Monomer for Polymer Synthesis: The bromine atom can act as an initiator or a functional group for polymerization reactions. For example, it could be used in atom transfer radical polymerization (ATRP) to create well-defined polymers with controlled molecular weights and architectures. The resulting polymers would possess the methoxyphenyl side chains, which could impart interesting properties such as solubility, thermal stability, and optical characteristics.

Cross-Disciplinary Research Opportunities

The potential applications of this compound are not limited to traditional organic chemistry and materials science. There are significant opportunities for cross-disciplinary research.

Medicinal Chemistry: The α-bromo ketone moiety is a known pharmacophore present in some biologically active molecules. This compound could serve as a starting point for the synthesis of a library of new compounds to be screened for various biological activities. The methoxyphenyl group is also prevalent in many natural products and pharmaceuticals.

Chemical Biology: As a reactive molecule, this compound could be explored as a chemical probe to study biological processes. For example, it could be used to selectively label proteins or other biomolecules through covalent modification, enabling the study of their function and localization within cells.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 3-Bromo-4-(4-methoxyphenyl)butan-2-one, and how do their yields compare?

- Methodological Answer : Two primary approaches are documented:

- Chemical Bromination : Bromination of 4-(4-methoxyphenyl)butan-2-one using reagents like N-bromosuccinimide (NBS) under radical or electrophilic conditions. Reaction optimization (e.g., solvent polarity, temperature) is critical to minimize diastereomer formation.

- Enzymatic Synthesis : Co-immobilization of ene reductase (ER) and glucose dehydrogenase (GDH) on functionalized poplar powder enables stereoselective reduction of 4-(4-methoxyphenyl)-3-buten-2-one to the target compound. This method achieves 30.6% total conversion over six substrate additions and avoids harsh reagents .

- Yield Comparison : Enzymatic routes offer superior stereocontrol but lower throughput, while chemical methods require rigorous purification to isolate the desired regioisomer.

Q. How can the crystal structure of this compound be determined experimentally?

- Methodological Answer :

Crystallization : Use slow evaporation in a solvent system (e.g., ethyl acetate/hexane) to obtain single crystals.

X-ray Diffraction : Collect intensity data with a diffractometer (Cu-Kα radiation, λ = 1.54178 Å).

Structure Solution : Employ SHELXS/SHELXD for phase determination via direct methods .

Refinement : Use SHELXL for full-matrix least-squares refinement against , incorporating anisotropic displacement parameters for non-H atoms .

Visualization : Generate ORTEP-3 diagrams to validate molecular geometry and intermolecular interactions .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : - and -NMR to confirm substitution patterns (e.g., methoxy at C4, bromine at C3). Key signals: δ ~2.5 ppm (ketone carbonyl), δ ~3.8 ppm (methoxy group) .

- IR : Strong absorption at ~1700 cm (C=O stretch), ~1250 cm (C-O of methoxy).

- MS : ESI-MS or EI-MS to confirm molecular ion ( ~256) and bromine isotope pattern.

Advanced Research Questions

Q. How can enzymatic immobilization strategies improve the scalability of this compound synthesis?

- Methodological Answer :

- Support Material : Functionalized poplar powder provides a high-surface-area matrix for co-immobilizing ER and GDH, enabling NADH regeneration without exogenous cofactor addition .

- Process Optimization : Continuous flow systems can enhance substrate turnover. Monitor enzyme stability via activity assays after 10 reaction cycles.

- Kinetic Analysis : Compare and of free vs. immobilized enzymes to assess diffusion limitations.

Q. What computational methods are suitable for predicting the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model transition states for Suzuki-Miyaura couplings. Focus on bromine’s leaving-group aptitude and steric effects from the methoxyphenyl group.

- Docking Studies : Simulate interactions with palladium catalysts (e.g., Pd(PPh)) to predict regioselectivity.

- Solvent Effects : COSMO-RS to evaluate solvation energies in polar aprotic solvents (e.g., DMF, THF).

Q. How can conflicting data on enantiomeric excess (ee) in asymmetric syntheses be resolved?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10) to separate enantiomers. Validate with circular dichroism (CD) spectra.

- Error Analysis : Compare ee values from multiple batches. Systemic errors (e.g., racemization during workup) may require quenching reactions at lower temperatures.

- Crystallographic Validation : If single crystals are obtainable, Flack parameter analysis can confirm absolute configuration .

Safety and Regulatory Considerations

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- Toxicity Data : Limited studies exist, but structurally similar ketones (e.g., 4-(4-hydroxyphenyl)butan-2-one) show dermal sensitization potential .

- PPE : Use nitrile gloves, safety goggles, and fume hoods.

- Waste Disposal : Quench brominated byproducts with NaHSO before aqueous disposal.

Data Contradiction Analysis

Q. Why do reported melting points vary across studies?

- Methodological Answer :

- Impurity Profile : Residual solvents (e.g., ethyl acetate) or diastereomers can depress melting points. Purify via column chromatography (SiO, hexane/EtOAc gradient).

- Polymorphism : Recrystallize from multiple solvents (e.g., methanol vs. acetone) and analyze via powder XRD to detect polymorphic forms .

Applications in Academic Research

Q. What role does this compound play in studying enzyme mechanisms?

- Methodological Answer :

- Ene Reductase Studies : Acts as a product in the reduction of α,β-unsaturated ketones, probing ER’s stereoselectivity and substrate scope .

- Cofactor Recycling : Co-immobilization with GDH demonstrates NADH recycling efficiency, a model for green chemistry applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.